molecular formula C8H8INO3 B15200871 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene

1-Iodo-2-methoxy-5-methyl-3-nitrobenzene

Cat. No.: B15200871
M. Wt: 293.06 g/mol
InChI Key: CVKRUNVCQRSMNG-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzene, featuring iodine, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Iodo-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives or cyano derivatives.

    Reduction: 1-Iodo-2-methoxy-5-methyl-3-aminobenzene.

    Oxidation: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzoic acid.

Scientific Research Applications

1-Iodo-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

    1-Iodo-4-methoxy-2-nitrobenzene: Similar structure but with different substitution pattern.

    1-Iodo-2-methoxy-4-methyl-3-nitrobenzene: Similar functional groups but different positions on the benzene ring.

Uniqueness: The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and iodine) groups creates a unique electronic environment on the benzene ring, affecting its behavior in various chemical reactions .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

1-iodo-2-methoxy-5-methyl-3-nitrobenzene

InChI

InChI=1S/C8H8INO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3

InChI Key

CVKRUNVCQRSMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OC)[N+](=O)[O-]

Origin of Product

United States

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